Phenylalanyl-arginyl-valyl-phenylalanine

Description

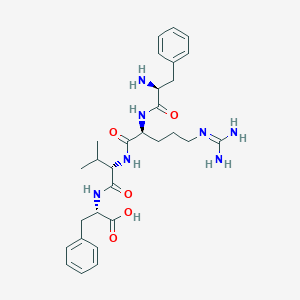

Phenylalanyl-arginyl-valyl-phenylalanine (CAS: 144548-33-4) is a tetrapeptide with the sequence Phe-Arg-Val-Phe. Its molecular formula is C29H41N7O5, and it has a molecular weight of 567.68 g/mol . Structurally, it contains two aromatic phenylalanine residues (Phe), one positively charged arginine (Arg), and one hydrophobic valine (Val). Key physicochemical properties include a density of 1.3 g/cm³ and a refractive index of 1.62, which may influence its solubility and stability in aqueous environments .

Properties

CAS No. |

144548-33-4 |

|---|---|

Molecular Formula |

C29H41N7O5 |

Molecular Weight |

567.7 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C29H41N7O5/c1-18(2)24(27(39)35-23(28(40)41)17-20-12-7-4-8-13-20)36-26(38)22(14-9-15-33-29(31)32)34-25(37)21(30)16-19-10-5-3-6-11-19/h3-8,10-13,18,21-24H,9,14-17,30H2,1-2H3,(H,34,37)(H,35,39)(H,36,38)(H,40,41)(H4,31,32,33)/t21-,22-,23-,24-/m0/s1 |

InChI Key |

LIWOHUSRWUWRSX-ZJZGAYNASA-N |

SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=CC=C2)N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=CC=C2)N |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=CC=C2)N |

sequence |

FRVF |

Synonyms |

FRVF peptide H-Phe-Arg-Val-Phe-OH Phe-Arg-Val-Phe phenylalanyl-arginyl-valyl-phenylalanine |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

Chain Length and Complexity :

- The target tetrapeptide is intermediate in size compared to the heptapeptide (7 residues) and the dipeptide (2 residues) . Longer peptides like the heptapeptide may exhibit higher structural complexity and interaction diversity due to residues like Tyr and His.

The pentapeptide’s dual Arg residues may enhance membrane permeability or nucleic acid binding . Hydrophobic Residues: The target’s two Phe residues increase hydrophobicity compared to the dipeptide Val-Phe, which has only one Phe. This could influence aggregation tendencies or lipid bilayer interactions.

Functional Implications :

- The heptapeptide’s Tyr and His residues enable hydrogen bonding and metal coordination, suggesting roles in enzymatic or signaling pathways .

- The dipeptide Val-Phe, with its small size, may serve as a substrate for proteases or a building block for larger peptides .

Research Findings and Methodological Insights

Structural Analysis Techniques :

Evidence highlights the importance of crystallographic methods for resolving peptide structures. Techniques such as X-ray crystallography (as discussed in ) are critical for identifying errors in peptide conformations and side-chain placements during model refinement. These methods are likely applicable to studying the target tetrapeptide’s 3D conformation and interactions.

Limitations in Available Data :

- Biological activity data (e.g., receptor binding, enzymatic inhibition) are absent in the provided evidence.

- The heptapeptide and pentapeptide lack molecular weight and formula details, limiting quantitative comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.